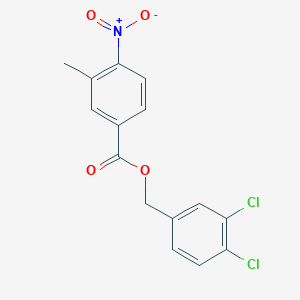
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione, also known as AG-1478, is a synthetic compound that belongs to the family of quinazoline-based tyrosine kinase inhibitors. AG-1478 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and has been extensively studied for its potential applications in cancer research.
作用機序
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of EGFR by its ligands and inhibits downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of using 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione in lab experiments is its specificity for EGFR. This allows researchers to study the specific effects of EGFR inhibition without affecting other signaling pathways. However, one limitation of 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione is its relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome resistance to current therapies. Another area of interest is the use of 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research on the role of EGFR in other diseases, such as Alzheimer's disease, which may lead to new applications for EGFR inhibitors like 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione.
合成法
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione can be synthesized by the reaction of 2-chlorobenzylamine with ethyl 6,7-dimethoxy-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-3-carboxylate in the presence of a base such as potassium carbonate. The resulting product can then be purified by recrystallization or column chromatography.
科学的研究の応用
1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has been widely used in scientific research as a tool to study the role of EGFR in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of EGFR, which is often overexpressed in cancer cells. 1-(2-chlorobenzyl)-3-ethyl-6,7-dimethoxy-2,4(1H,3H)-quinazolinedione has also been used to study the downstream signaling pathways of EGFR and its interaction with other signaling molecules.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-4-21-18(23)13-9-16(25-2)17(26-3)10-15(13)22(19(21)24)11-12-7-5-6-8-14(12)20/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQVUHPIYHALRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)

![3-[(2-propylpentanoyl)amino]benzoic acid](/img/structure/B5729065.png)

![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)

![N-(4-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5729108.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5729117.png)